molecular formula C11H21N3O2 B1522534 Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate CAS No. 1258640-98-0

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Cat. No. B1522534
CAS RN: 1258640-98-0
M. Wt: 227.3 g/mol
InChI Key: PKSOIBWMODHYAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O2 . It is a powder at room temperature . The compound has a molecular weight of 227.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h4-7,12-13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 227.31 .

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

A study by Xie et al. (2019) introduced a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using K2S2O8 as an oxidant. Tert-butyl carbazate, a related compound, was utilized as the coupling reagent in this process, demonstrating the utility of such chemical structures in synthesizing bioactive motifs under mild conditions [Long-Yong Xie et al., 2019].

Curtius Rearrangement for Boc-Protected Amines

Lebel and Leogane (2005) described a mild and efficient one-pot process using Curtius rearrangement for forming tert-butyl carbamate from carboxylic acids. This method highlights the significance of tert-butyl based compounds in synthesizing protected amino acids, which are crucial in peptide synthesis and drug development [H. Lebel & Olivier Leogane, 2005].

Metabolic Engineering for Biofuel Production

Lan and Liao (2011) demonstrated the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, a sustainable approach towards biofuel generation. This research indicates the broader implications of tert-butyl and related compounds in metabolic engineering and renewable energy sources [Ethan I. Lan & J. Liao, 2011].

Synthesis of Protected α-Amino Acids

Baldwin et al. (1996) discussed the synthesis of (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its reaction with Grignard reagents to give protected α-amino acids. This study emphasizes the role of tert-butyl-based carbamate derivatives in the synthesis of essential building blocks for peptide and protein synthesis [J. Baldwin et al., 1996].

Electrocatalytic Carboxylation

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid. This study presents an environmentally friendly approach to synthesizing valuable chemicals, showcasing the potential applications of tert-butyl and related compounds in green chemistry and electrochemistry [Q. Feng et al., 2010].

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSOIBWMODHYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

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